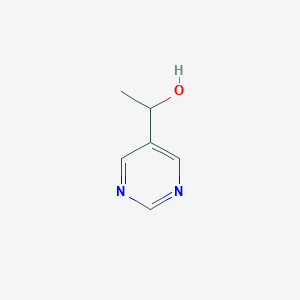

1-(Pyrimidin-5-yl)ethan-1-ol

描述

Contextual Significance of Pyrimidine (B1678525) Derivatives in Advanced Organic and Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. nih.govnih.gov This structural motif is of paramount importance as it forms the core of several essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. nih.govgsconlinepress.com The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. nih.govtandfonline.com

The significance of pyrimidine derivatives extends across numerous therapeutic areas. They are integral to the development of drugs with a broad spectrum of pharmacological activities, including:

Anticancer agents: Many pyrimidine analogs have been developed as chemotherapeutic agents. gsconlinepress.comresearchgate.netmdpi.com

Antimicrobial agents: Pyrimidine derivatives have shown potent activity against various microbial infections. nih.govgsconlinepress.com

Antiviral and Anti-HIV agents: The pyrimidine core is found in several antiviral and antiretroviral drugs. nih.govnih.gov

Anti-inflammatory and Analgesic agents: These compounds have been investigated for their potential to alleviate inflammation and pain. nih.govnih.gov

Cardiovascular agents: Certain pyrimidine derivatives exhibit effects on the cardiovascular system, such as antihypertensive properties. nih.govnih.gov

Central Nervous System (CNS) agents: The scaffold is also present in drugs targeting the CNS, including anticonvulsants and antidepressants. nih.govmdpi.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com This adaptability has fueled extensive research into the synthesis of novel pyrimidine derivatives with enhanced efficacy and selectivity for various biological targets. nih.govgsconlinepress.com

Rationale for Focused Investigation of 1-(Pyrimidin-5-yl)ethan-1-ol and Related Pyrimidine-Ethanol Moieties

The specific focus on this compound and related pyrimidine-ethanol structures stems from the recognized importance of the ethanol (B145695) substituent in modulating biological activity. The introduction of an ethanol group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for interactions with biological targets like enzymes and receptors.

Research has shown that the presence of an ethanol or a substituted ethanol group on a heterocyclic core can be a key determinant of its pharmacological profile. For instance, studies on various heterocyclic compounds, including those with pyrimidine and related fused-ring systems, have incorporated ethanol or substituted ethanol moieties to explore their impact on biological activity. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR).

For example, research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has involved the synthesis of compounds like 2-[2-({3-Bromopyrazolo[1,5-a]pyrimidine-5-yl}amino)ethoxy]ethan-1-ol, highlighting the use of ethanol-containing side chains to explore potential therapeutic applications. biorxiv.org Similarly, the synthesis of 2-(4-((7-(1-Methyl-1H-indol-3-yl)- nih.govgsconlinepress.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)piperazin-1-yl)ethan-1-ol demonstrates the incorporation of an ethanol group onto a more complex heterocyclic system to investigate its potential as an anticancer agent. mdpi.com

Scope and Objectives of Academic Research on the Compound's Synthetic Utility, Biological Potential, and Mechanistic Insights

Academic research on this compound and its analogs is multifaceted, with several key objectives:

Synthetic Utility: A primary goal is to develop efficient and versatile synthetic routes to produce this compound and related compounds. This includes exploring different starting materials, catalysts, and reaction conditions to optimize yield and purity. orientjchem.org The compound itself can also serve as a key intermediate or building block for the synthesis of more complex molecules with desired pharmacological properties. bldpharm.com

Biological Potential: A significant portion of the research is dedicated to evaluating the biological activities of these compounds. This involves screening them against a wide range of biological targets to identify potential therapeutic applications. For instance, high-throughput screening assays, such as the Cell Painting assay, have been used to assess the bioactivity of this compound. epa.gov The objective is to discover novel lead compounds for drug development in areas such as oncology, infectious diseases, and inflammation.

Mechanistic Insights: Understanding the mechanism of action is crucial for the development of effective and safe drugs. Research aims to elucidate how these compounds interact with their biological targets at a molecular level. This can involve studies to identify the specific enzymes or receptors they inhibit or modulate, and to understand the downstream cellular effects. For example, research on a related thienopyrimidine prodrug identified a reactive metabolite, 2-(4-mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol, and investigated its role in the drug's antimycobacterial effects. nih.gov

The following data table provides a summary of key information for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 79691-74-0 | epa.gov |

| Molecular Formula | C6H8N2O | |

| Molecular Weight | 124.14 g/mol | |

| Synonyms | DTXSID90507457 | epa.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyrimidin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBKMPNNYVQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507457 | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79691-74-0 | |

| Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pyrimidin 5 Yl Ethan 1 Ol and Analogues

Chemo-selective Synthesis Strategies for Pyrimidine-Substituted Alcohols

Modern organic synthesis prioritizes chemo-selectivity—the ability to react with one functional group in the presence of others. For pyrimidine-substituted alcohols, this involves precise construction of the heterocyclic core and controlled introduction of the alcohol moiety.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalysis is central to the efficient synthesis of substituted pyrimidines. Recent advances have focused on transition-metal-catalyzed reactions that construct the pyrimidine (B1678525) ring from simple, abundant starting materials like alcohols. These methods often proceed through dehydrogenative coupling, offering high atom economy.

One notable approach is the use of pincer-ligated transition metals, such as iridium and nickel, to catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines. thieme-connect.commdpi.com In these reactions, the catalyst facilitates an "acceptorless dehydrogenation" of a primary and a secondary alcohol to form aldehyde and ketone intermediates in situ. mdpi.comresearchgate.net These intermediates then undergo a series of condensation and cyclization reactions with an amidine, followed by a final dehydrogenation step to yield the aromatic pyrimidine ring. organic-chemistry.orgacs.org This strategy allows for the direct synthesis of highly substituted pyrimidines from readily available alcohol building blocks. organic-chemistry.orgacs.org For example, iridium-pincer complexes have been used to synthesize a library of 38 different pyrimidines with yields up to 93%. acs.org Similarly, copper-catalyzed three-component reactions of amidines with both primary and secondary alcohols have been developed, showcasing good functional group tolerance and operational simplicity. rsc.org

These catalytic systems are powerful tools for creating analogues of 1-(pyrimidin-5-yl)ethan-1-ol, where the secondary alcohol component in the reaction could be varied to introduce different substituents on the carbon bearing the hydroxyl group.

Multicomponent Reaction Protocols for Pyrimidine Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and convergence. thieme-connect.comnih.gov They allow for the rapid assembly of complex molecular scaffolds from simple precursors, avoiding lengthy purification steps of intermediates. nih.gov

The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. jocpr.comnih.gov Modern variations of this reaction employ advanced catalysts and energy sources to improve yields and reduce reaction times. jocpr.com This protocol involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). jocpr.comasianpubs.org By selecting appropriate starting materials, this method can be used to generate pyrimidines with substitution at the 5-position, which are key precursors for the target compound.

More advanced MCRs, such as the iridium-catalyzed synthesis from up to three different alcohols and an amidine, provide direct, regioselective access to highly and unsymmetrically substituted pyrimidines. thieme-connect.comorganic-chemistry.orgacs.org This sustainable process proceeds through a cascade of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts. acs.org The modularity of such MCRs is particularly advantageous for creating libraries of pyrimidine analogues for chemical and biological screening. thieme-connect.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.com The synthesis of pyrimidines has been a fertile ground for the application of these principles.

Solvent-Free and Aqueous Media Reactions for Environmental Impact Reduction

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, costs, and simplify work-up procedures. The Biginelli reaction, for instance, has been effectively performed under solvent-free conditions by grinding the reactants or by using microwave irradiation without a solvent medium. nih.govasianpubs.org These methods often lead to higher yields and cleaner product formation.

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions for the synthesis of pyrimidine-fused heterocycles have been successfully conducted in aqueous solutions. nih.gov The unique properties of water can sometimes enhance reaction rates and selectivities, making it a viable medium for complex organic transformations.

Microwave-Assisted Synthesis Enhancements for Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. benthamdirect.comijsrst.com Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. benthamdirect.com

This technique has been widely applied to pyrimidine synthesis, particularly in MCRs like the Biginelli reaction. jocpr.comnih.govasianpubs.org Reactions that take several hours under conventional reflux can often be completed in a matter of minutes with microwave assistance, frequently resulting in higher product yields and purity. asianpubs.org For example, a solvent-free Biginelli reaction using sulfamic acid as a catalyst saw reaction times drop from 3-5 hours with conventional heating to just 2-4 minutes under microwave irradiation, with yields increasing from a range of 75-88% to 85-95%.

| Aldehyde Reactant | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Conventional Heating | 3 hours | 88 | asianpubs.org |

| Microwave (Solvent-Free) | 2.5 minutes | 95 | ||

| 4-Chlorobenzaldehyde | Conventional Heating | 3 hours | 85 | asianpubs.org |

| Microwave (Solvent-Free) | 2.0 minutes | 94 | ||

| 4-Nitrobenzaldehyde | Conventional Heating | 4 hours | 80 | asianpubs.org |

| Microwave (Solvent-Free) | 3.0 minutes | 92 |

Ultrasound Irradiation Techniques for Accelerated Reaction Kinetics

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govtandfonline.com

The application of ultrasound has proven highly effective in the synthesis of pyrimidine derivatives. nih.gov It offers advantages such as shorter reaction times, milder reaction conditions, and improved yields compared to traditional heating methods. tandfonline.comshd.org.rs For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic irradiation was completed in 20-30 minutes at room temperature, whereas the same reaction required 5.5-6.5 hours of reflux under conventional heating. shd.org.rsresearchgate.net This enhancement is attributed to the increased mass transfer and particle surface activation caused by the sonochemical effect. nih.gov

| Product Substituent (Ar) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Conventional Heating (Reflux) | 5.5 hours | 65 | researchgate.net |

| Ultrasound Irradiation | 20 minutes | 82 | ||

| 4-Methylphenyl | Conventional Heating (Reflux) | 5.5 hours | 58 | researchgate.net |

| Ultrasound Irradiation | 24 minutes | 76 | ||

| 4-Methoxyphenyl | Conventional Heating (Reflux) | 6.0 hours | 61 | researchgate.net |

| Ultrasound Irradiation | 24 minutes | 75 |

Derivatization and Functionalization Strategies of the Ethan-1-ol Moiety and Pyrimidine Ring

Regioselective and Stereoselective Functionalization of the Hydroxyl Group

The secondary hydroxyl group of the ethan-1-ol moiety is a prime target for functionalization. Chemical derivatization is often necessary to enhance analytical detection or to modify the compound's properties. nih.govnih.gov Common strategies involve converting the alcohol into esters, ethers, or other functional groups. nih.govresearchgate.net

Reagents such as acyl chlorides, organic anhydrides, and isocyanates are frequently used for the derivatization of hydroxyl groups. nih.govresearchgate.net These reactions introduce a chromophore or fluorophore, which can improve detection in analytical techniques like HPLC. nih.govresearchgate.net For instance, dansyl chloride is a common reagent used for derivatizing alcohol hydroxyl groups to create fluorescent derivatives. nih.govresearchgate.net The nucleophilicity of the hydroxyl group can be a limiting factor, sometimes requiring strong electrophilic reagents for effective labeling. nih.gov

Given that the carbon atom bearing the hydroxyl group in this compound is a chiral center, stereoselectivity is a key consideration. Iridium-catalyzed reactions have shown promise for the highly regioselective and enantioselective functionalization of secondary alcohols. acs.orgresearchgate.net For example, Ir-catalyzed C(sp³)–H addition reactions of 2-aza-aryl-substituted secondary alcohols to alkynes can produce alkenylated tertiary alcohols with high selectivity. acs.org Such methods could potentially be adapted to functionalize the ethan-1-ol moiety while controlling the stereochemistry at the chiral center.

Table 2: Reagents for Derivatization of Secondary Hydroxyl Groups

| Reagent Class | Specific Example | Purpose of Derivatization | Reference |

|---|---|---|---|

| Acyl Chlorides | Benzoyl chloride | Introduce chromophore for UV detection. nih.gov | nih.gov |

| Sulfonyl Chlorides | Dansyl chloride | Introduce fluorophore for fluorescence detection. nih.govresearchgate.net | nih.govresearchgate.net |

| Organic Anhydrides | Phthalic anhydride | Enhance detection in liquid chromatography. semanticscholar.org | semanticscholar.org |

| Isocyanates | Isopropyl isocyanate | Prepare derivatives for chiral gas chromatography. nih.gov | nih.gov |

| Carboxylic Acids | (S)-Mandelic acid | Form diastereomeric esters for chiral resolution. wikipedia.org | wikipedia.org |

Introduction and Modification of Substituents on the Pyrimidine Core

The pyrimidine ring itself offers multiple sites for functionalization, allowing for the synthesis of a diverse library of analogues. microbenotes.comstudysmarter.co.uk The electronic nature of existing substituents on the pyrimidine ring can significantly influence the reactivity and regioselectivity of further substitutions. csir.co.zacsu.edu.au

Direct C-H functionalization is a powerful, atom-economical method for modifying heterocyclic rings. mdpi.comnih.gov For pyrimidines, a synthetic platform for site-selective C-H functionalization at the C2-position has been developed to afford various amine products. researchgate.netnih.gov This strategy involves the formation of pyrimidinyl iminium salt intermediates, which can then be transformed in situ. researchgate.netnih.gov Such methods could be applied to a substrate like this compound to introduce new functional groups at specific positions on the pyrimidine core.

Modification of pyrimidine derivatives has been a successful strategy in medicinal chemistry. For example, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position to develop new antitumor agents. researchgate.netnih.gov These examples demonstrate that positions C2, C4, C5, and C6 of the pyrimidine ring are all viable targets for introducing or modifying substituents to alter the biological activity of the parent molecule.

Table 3: Examples of Functionalization Reactions on the Pyrimidine Ring

| Reaction Type | Position | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Amination | C2 | Mechanism-based reagent design, in situ transformation. researchgate.netnih.gov | Primary, secondary, or cyclic amines | researchgate.netnih.gov |

| Nucleophilic Substitution | C2, C4, C6 | Various nucleophiles | Amino, alkoxy, thioalkyl groups, etc. | researchgate.netnih.gov |

| Electrophilic Nitrosation | C5 | Nitrosating agents | Nitroso group | csir.co.za |

| Halogenation | C5 | Halogenating agents (e.g., NBS, NCS) | Halogens (Br, Cl) | N/A |

Synthesis of Chiral Derivatives and Enantiomeric Separation Techniques

Since this compound is a chiral molecule, obtaining enantiomerically pure forms is often essential for biological applications. This can be achieved either through asymmetric synthesis, which directly produces a single enantiomer, or by resolving a racemic mixture. wikipedia.org

Asymmetric cyclopropanation has been reported for the synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes with high enantioselectivity (up to 99% ee). rsc.org While this applies to a different pyrimidine derivative, it illustrates the potential for developing enantioselective syntheses for chiral pyrimidine-containing compounds.

The resolution of a racemic mixture is a more common approach. wikipedia.orglumenlearning.com Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. lumenlearning.comlibretexts.orgjackwestin.com Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. lumenlearning.comjackwestin.com For a racemic alcohol like this compound, this typically involves reaction with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. lumenlearning.comjackwestin.com These diastereomers can then be separated by fractional crystallization or chromatography. libretexts.orgjackwestin.com Following separation, hydrolysis of the individual diastereomeric esters yields the resolved, enantiomerically pure alcohols. jackwestin.com

Another widely used technique is chiral column chromatography. jackwestin.com In this method, the stationary phase of the chromatography column is itself chiral. It interacts differently with the two enantiomers of the racemate, causing them to travel through the column at different rates and thus enabling their separation. jackwestin.com This technique has been successfully used to resolve racemic aromatic alcohols without prior derivatization. nih.gov

Table 4: Comparison of Enantiomeric Separation Techniques for Alcohols

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation/Esterification | Reaction of the racemic alcohol with a chiral resolving agent (e.g., chiral acid) to form separable diastereomers. wikipedia.orgjackwestin.com | Well-established, can be scaled up. | Requires a suitable chiral resolving agent, can be laborious, at least 50% of the material is discarded unless racemization is possible. wikipedia.org | wikipedia.orglumenlearning.comjackwestin.com |

| Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. jackwestin.com | Direct separation, can be highly efficient, applicable to analytical and preparative scales. nih.gov | Requires specialized and often expensive chiral columns, may require method development. | nih.govjackwestin.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst, leaving an excess of the less reactive enantiomer. libretexts.org | Can provide high enantiomeric excess. | Maximum theoretical yield for one enantiomer is 50%, requires careful control of reaction conditions. | libretexts.org |

Sophisticated Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Elucidation of Molecular Connectivity and Conformations (1D and 2D NMR)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the initial step in structural elucidation. For 1-(pyrimidin-5-yl)ethan-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The pyrimidine (B1678525) ring protons (at positions 2, 4, and 6) would typically appear in the aromatic region (δ 8.5-9.5 ppm), while the methine proton of the ethanol (B145695) group (-CH(OH)-) would appear as a quartet, and the methyl protons (-CH₃) as a doublet further upfield. The hydroxyl proton (-OH) would present as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring would resonate at lower field (δ 140-160 ppm), while the alcohol-bearing carbon and the methyl carbon would be found at higher field. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of these atoms. Correlation Spectroscopy (COSY) would show correlations between scalar-coupled protons, confirming the relationship between the methine and methyl protons of the ethanol side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds), definitively connecting the ethanol side chain to the C5 position of the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine C2-H | ~9.1 (s) | ~157 |

| Pyrimidine C4-H | ~8.8 (s) | ~155 |

| Pyrimidine C6-H | ~8.8 (s) | ~155 |

| Pyrimidine C5 | - | ~135 |

| Ethan-1-ol CH | ~5.0 (q) | ~65 |

| Ethan-1-ol CH₃ | ~1.5 (d) | ~25 |

| Ethan-1-ol OH | Variable (br s) | - |

Isotopic Labeling Strategies for Mechanistic NMR Studies

To probe reaction mechanisms or study molecular dynamics in greater detail, isotopic labeling is a powerful tool. hmdb.ca In this strategy, specific atoms in the this compound molecule are replaced with their NMR-active isotopes, such as ¹³C or ¹⁵N. For instance, synthesizing the compound using ¹³C-labeled ethanol would allow for the precise tracking of the ethanol moiety in subsequent chemical reactions or binding events. Similarly, using a pyrimidine precursor enriched with ¹⁵N would provide a sensitive probe to monitor interactions involving the nitrogen atoms of the heterocyclic ring. These specific labels simplify complex spectra and enhance the signal of interest, which is particularly useful in studying interactions with larger biomolecules where signal overlap can be a significant issue. hmdb.ca

Dynamic NMR for Conformational Exchange and Rotational Barriers

Molecules are not static entities; they undergo various dynamic processes, such as conformational changes and rotations around single bonds. Dynamic NMR (DNMR) techniques are used to study these processes that occur on the NMR timescale. For this compound, a key dynamic process would be the rotation around the C5-C(ethanol) single bond.

By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, if the rotation is slow, distinct signals for different conformers (rotamers) might be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. By analyzing the shape of these peaks at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable information about the steric and electronic factors governing the molecule's conformational flexibility. While specific studies on this molecule are not available, research on related N-(5-substituted-pyrimidin-2-yl)anilines has demonstrated the utility of these methods in determining rotational barriers around N-Ar bonds, showing how electronic effects are relayed through the pyrimidine ring.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

While NMR provides information about the structure and dynamics in solution, Single-Crystal X-ray Diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Determination of Crystal Packing and Intermolecular Hydrogen Bonding Networks

A successful SC-XRD experiment on a suitable single crystal of this compound would yield its exact solid-state conformation. Beyond the intramolecular details, this analysis is crucial for understanding how the molecules pack together in the crystal lattice. A key feature of this molecule is its ability to form hydrogen bonds. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Table 2: Hypothetical Crystallographic Data for this compound Note: This table represents typical data that would be obtained from an SC-XRD experiment and is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~7.9 |

| β (°) | ~95 |

| Volume (ų) | ~680 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond (Donor-Acceptor) | O-H ··· N (pyrimidine) |

| H-Bond Distance (Å) | ~2.8 |

Co-crystallization Studies with Biological Targets for Ligand-Receptor Complex Analysis

In medicinal chemistry, understanding how a small molecule (ligand) binds to its biological target (e.g., a protein receptor or enzyme) is paramount for rational drug design. Co-crystallization is an extension of SC-XRD where a single crystal is grown that contains both the ligand and its target receptor.

If this compound were identified as a ligand for a specific biological target, co-crystallization would be a critical next step. By solving the crystal structure of the ligand-receptor complex, researchers can visualize the precise binding mode. This analysis reveals which parts of the ligand are interacting with the receptor's active site and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This detailed structural information provides an invaluable blueprint for designing more potent and selective analogs by modifying the ligand's structure to optimize its interactions with the target.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural features of molecules. These techniques provide a unique "molecular fingerprint" based on the vibrational modes of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interaction Studies

FT-IR spectroscopy is instrumental in identifying functional groups within a molecule. For pyrimidine derivatives, characteristic IR absorption bands can be correlated with specific structural motifs, such as the pyrimidine ring and any substituents. vandanapublications.comvandanapublications.com A review of FT-IR spectroscopy applied to pyrimidine derivatives highlights the characteristic vibrational modes of the pyrimidine ring and various functional groups. vandanapublications.com In a hypothetical analysis of this compound, one would expect to observe characteristic absorptions for the O-H stretch of the alcohol group, C-H stretches of the ethyl group and the pyrimidine ring, and C=N and C=C stretching vibrations within the pyrimidine ring. pressbooks.pubnih.gov The precise wavenumbers of these bands would offer insights into the molecule's structure and potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

A general table of expected FT-IR absorptions for a compound like this compound, based on known functional group frequencies, is presented below. It is important to note that this is a generalized representation and not based on experimental data for the specific compound.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | The broadness is indicative of hydrogen bonding. |

| C-H Stretch (Aromatic/Pyrimidine) | 3000-3100 | Medium | Characteristic of C-H bonds on the pyrimidine ring. |

| C-H Stretch (Aliphatic/Ethyl) | 2850-2960 | Medium | Represents the C-H bonds of the methyl and methine groups. |

| C=N Stretch (Pyrimidine Ring) | 1520-1650 | Medium-Strong | In-plane stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |

| C=C Stretch (Pyrimidine Ring) | 1400-1600 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon double bonds within the pyrimidine ring. |

| C-O Stretch (Alcohol) | 1050-1260 | Strong | Stretching vibration of the carbon-oxygen single bond. |

Raman Spectroscopy for Conformational and Polymorphic Characterization

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the conformational and polymorphic characteristics of molecules. It is sensitive to the polarizability of molecular bonds and can reveal subtle changes in molecular geometry. nih.gov For pyrimidine-containing compounds, Raman spectroscopy can be used to study the conformational preferences of substituents attached to the pyrimidine ring. nih.gov Analysis of the low-frequency region of the Raman spectrum can be particularly informative for identifying different crystalline forms (polymorphs) of a compound. nih.govresearchgate.net However, no specific Raman spectroscopic data for this compound has been found in the literature.

High-Resolution Mass Spectrometry (HRMS) in Metabolite and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique in the analysis of drug candidates and their metabolites, offering high accuracy and sensitivity for the identification and quantification of compounds in complex biological matrices. mdpi.comresearchgate.net

Identification of Biotransformation Products and Degradation Pathways

HRMS is extensively used to identify the products of biotransformation (metabolism) and degradation of pharmaceutical compounds. nih.govmdpi.comnih.govresearchgate.net The metabolism of pyrimidine-based drugs can involve various enzymatic reactions, leading to the formation of more polar metabolites that can be more easily excreted. creative-proteomics.comnih.govwikipedia.orgdavuniversity.org Common metabolic pathways for pyrimidine derivatives include oxidation, reduction, and conjugation reactions. Without specific studies on this compound, its biotransformation pathways can only be hypothesized based on the metabolism of similar compounds.

Advanced Analytical Method Development for Detection and Quantification in Complex Biological Matrices

The development of robust analytical methods for the detection and quantification of drugs and their metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic and toxicological studies. researchgate.netcreative-proteomics.com Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are the gold standard for this purpose, providing the necessary selectivity and sensitivity. nih.govnih.gov While methods for the analysis of various purine (B94841) and pyrimidine compounds in biological fluids have been developed nih.govresearchgate.net, specific methods for this compound are not described in the current body of scientific literature.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic environment, providing a basis for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the geometry of molecules. samipubco.com For 1-(Pyrimidin-5-yl)ethan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G++, are employed to perform geometry optimization. tandfonline.comtandfonline.com This process identifies the most stable three-dimensional conformation of the molecule by finding the structure with the minimum energy.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. This structural information is critical as the molecule's shape dictates its physical properties and how it can interact with other molecules, including biological receptors.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-C(ethyl) | ~1.51 Å |

| Bond Length | C(ethyl)-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C(ring)-C(ethyl)-O | ~109.5° |

| Dihedral Angle | N(ring)-C(ring)-C(ethyl)-O | ~60.0° |

Note: The values in this table are representative examples of data obtained from DFT calculations and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These "frontier" orbitals are the primary participants in chemical reactions. youtube.comyoutube.com

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO : Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jsaer.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen of the alcohol group would significantly influence the energy and distribution of these orbitals. nih.govresearchgate.net

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Indicates electron-donating capability (nucleophilic character). |

| ELUMO | -0.95 | Indicates electron-accepting capability (electrophilic character). |

| Energy Gap (ΔE) | 5.90 | Suggests high kinetic stability and moderate reactivity. |

Note: The values in this table are representative examples and intended for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge across a molecule's surface. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green : Represents neutral or zero potential regions. wolfram.com

For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. johnshopkins.edu

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This method is used to understand the stabilization energy associated with electron delocalization (hyperconjugation) between filled (donor) and empty (acceptor) orbitals within the molecule. researchgate.netbibliotekanauki.pl

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 (ring) | π(C2-N3) | ~20.5 |

| LP(1) N3 (ring) | π(C2-N1) | ~22.1 |

| LP(2) O | σ*(C-H) (ethyl) | ~2.8 |

Note: LP denotes a lone pair. E(2) values are representative examples used for illustrative purposes.

Molecular Modeling and Simulation Studies for Biological Interactions

While quantum calculations reveal intrinsic molecular properties, molecular modeling and simulations are used to predict how a molecule behaves in a complex biological environment.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). mdpi.comremedypublications.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

In a hypothetical study, this compound could be docked into the active site of a relevant protein target, such as a kinase or dihydrofolate reductase (DHFR), which are common targets for pyrimidine-based inhibitors. samipubco.com The docking simulation would predict the binding energy (a lower value indicates a stronger interaction) and identify the specific amino acid residues involved in the interaction. Key interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking.

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|

| -7.5 | LEU 83 | Hydrophobic | - |

| GLU 91 | Hydrogen Bond (with -OH group) | 2.1 | |

| PHE 145 | π-π Stacking (with pyrimidine ring) | 3.8 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to explore the conformational landscape of a molecule like this compound and to assess its binding stability within a biological target, such as a protein's active site. mdpi.comnih.gov

Conformational Sampling: The functionality of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations generate a large number of different conformations by solving Newton's equations of motion for the system, providing a dynamic picture of the molecule's flexibility. mdpi.comnih.gov Enhanced sampling techniques are often employed to overcome the time-scale limitations of traditional MD, allowing for the observation of rare but biologically significant events. nih.govsciopen.commdpi.com These methods modify the potential energy surface or use multiple replicas of the system to accelerate the exploration of the conformational space. mdpi.com For this compound, understanding its preferred conformations is crucial for predicting how it will interact with a target receptor.

Binding Stability: MD simulations are critical for evaluating the stability of a ligand-protein complex. mdpi.com By simulating the complex in a solvated environment, researchers can analyze the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov The stability of these interactions is a key indicator of binding affinity. nih.gov Methods like Thermal Titration Molecular Dynamics (TTMD) use progressively increasing temperatures in simulations to qualitatively estimate the stability of the protein-ligand complex, distinguishing between high-affinity and low-affinity compounds. nih.gov Such analyses can provide a structural understanding of the molecular mechanisms behind the selective inhibition of targets by pyrimidine derivatives. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the ligand in the binding pocket and the overall structural stability of the protein. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and the ligand that are important for binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor. | Quantifies the contribution of specific hydrogen bonds to the overall binding stability. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative prediction of the binding affinity and helps in ranking potential drug candidates. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are invaluable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. nih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. nih.govscirp.org To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors (e.g., lipophilicity, electronic properties, size, shape) are calculated. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to create a mathematical equation that relates these descriptors to the observed biological activity. nih.govresearchgate.net

Numerous QSAR studies have been successfully performed on pyrimidine derivatives to predict a wide range of biological activities, including anticancer, anti-inflammatory, antileishmanial, and larvicidal effects. nih.govscirp.orgresearchgate.netscielo.br These models help identify the key structural features and physicochemical properties that govern the bioactivity of pyrimidine-based compounds. scielo.br For instance, a QSAR model might reveal that increasing hydrophobicity in a certain region of the pyrimidine scaffold leads to higher activity.

| Parameter | Description | Ideal Value | Example from Pyrimidine Studies |

|---|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | Close to 1.0 | MLR Model R² = 0.889; ANN Model R² = 0.998 nih.gov |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal validation (e.g., leave-one-out). | Close to 1.0 (typically > 0.5) | Consensus Model Q² = 0.879 scielo.br |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external set of compounds not used in model training. | Close to 1.0 (typically > 0.6) | CoMSIA Model R²_test = 0.815 rsc.org |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value | ANN model showed a lower RMSE value compared to the MLR model. nih.gov |

Theoretical Insights into Reaction Mechanisms and Pathways for Synthetic Optimization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. By applying quantum mechanics (QM) methods, it is possible to map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and transition states. This theoretical understanding is crucial for optimizing existing synthetic routes and designing novel, more efficient pathways for the synthesis of compounds like this compound.

For pyrimidine derivatives, synthetic strategies often involve multi-step processes. clockss.orgoup.com For example, the de novo synthesis of the pyrimidine ring involves six enzymatic reactions, starting from precursors like carbamoyl phosphate (B84403) and aspartate. nih.govnih.gov Another common approach is the Biginelli reaction, which can be followed by oxidative dehydrogenation to yield the pyrimidine core. clockss.org

Theoretical calculations can elucidate the detailed mechanism of each step. By calculating the activation energies, chemists can identify the rate-limiting step in a synthetic sequence and rationally devise strategies to overcome this barrier, such as changing the solvent, modifying the catalyst, or altering the reaction temperature. Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions, which is vital for synthesizing structurally complex molecules with high purity. This predictive power allows for the in silico screening of different reaction conditions, saving significant time and resources compared to a purely experimental trial-and-error approach. clockss.org

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADME/Tox)

A significant cause of late-stage failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. nih.gov In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling has become an essential component of the early drug discovery process, allowing for the prediction of these crucial properties before a compound is even synthesized. nih.gov

For this compound, a comprehensive in silico ADME/Tox profile would be generated to assess its drug-like potential. This involves the use of various computational models, many of which are based on QSAR principles, to predict a wide range of properties. These predictions help to identify potential liabilities early on, allowing medicinal chemists to modify the structure to improve its profile. mdpi.com

Studies on various pyrimidine derivatives have shown that these in silico tools can effectively predict properties such as good oral bioavailability and low toxicity. rsc.orgmdpi.com For instance, many models evaluate compounds based on established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com Predictions for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for cardiotoxicity (hERG inhibition) or carcinogenicity are routinely calculated. mdpi.commdpi.com

| Property | Parameter | Significance for Drug Development |

|---|---|---|

| Absorption | Lipinski's Rule of Five | Predicts drug-likeness and potential for good oral absorption. mdpi.com |

| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut into the bloodstream. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Determines the fraction of the drug bound to plasma proteins, which affects its availability to act on the target. | |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions and impact on the compound's metabolic clearance. nih.gov |

| Excretion | Total Clearance | Predicts the rate at which the drug is removed from the body, influencing dosing frequency. nih.gov |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. mdpi.com |

| Carcinogenicity/Mutagenicity | Predicts the potential to cause cancer or genetic mutations. mdpi.com |

Biological and Pharmacological Research Applications

Investigation of Cellular Targets and Mechanism of Action

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, known for its presence in a vast array of biologically active compounds, including several anticancer agents and kinase inhibitors. researchgate.netresearchgate.net Research into derivatives built upon the 1-(Pyrimidin-5-yl)ethan-1-ol framework explores their interactions with various cellular targets to elucidate their mechanisms of action.

The pyrimidine core is a cornerstone in the design of kinase inhibitors, as it can mimic the purine (B94841) base of ATP, enabling compounds to bind to the ATP-binding site of kinases. nih.gov Numerous pyrimidine derivatives have been developed and investigated for their ability to inhibit a range of protein kinases that are often dysregulated in diseases like cancer. nih.govnih.gov

Derivatives based on fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown potent inhibitory activity against several key kinases. researchgate.netrsc.org For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell proliferation and gene expression. nih.gov Specific examples include inhibitors of CDK1, CDK2, and CDK9. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel and potent inhibitors of CDK2. rsc.org

Other kinase targets for pyrimidine-based inhibitors include Casein Kinase 2 (CK2), a versatile kinase involved in numerous cellular processes whose dysregulation is linked to cancer. biorxiv.orgbiorxiv.org Optimization of pyrazolo[1,5-a]pyrimidine scaffolds has led to the development of highly selective CK2 inhibitors. biorxiv.org Furthermore, derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), particularly for mutations like internal tandem duplications (FLT3-ITD) that are common in acute myeloid leukemia (AML). nih.govresearchgate.net

| Kinase Target | Pyrimidine Scaffold Example | Reported Activity (IC₅₀) |

| CDK2/cyclin A2 | Pyrazolo[3,4-d]pyrimidine | 0.057 µM rsc.org |

| CK2α | Pyrazolo[1,5-a]pyrimidine | 1 nM biorxiv.org |

| FLT3-ITD | Pyrazolo[1,5-a]pyrimidine | 0.4 nM nih.govresearchgate.net |

| DAPK3 | Pyrazolo[1,5-a]pyrimidine | 17 nM biorxiv.org |

This table presents data for various pyrimidine derivatives, illustrating the potential of the core scaffold found in this compound as a basis for kinase inhibitor design.

The pyrimidine structure is integral to ligands designed to interact with a variety of cellular receptors. Receptor binding assays are fundamental in determining the affinity and specificity of these compounds. Pyrazolopyrimidine derivatives, for example, have been analyzed for their non-covalent interactions with receptor proteins, with studies showing that aromatic π-π interactions and hydrogen bonds are prevalent in these ligand-receptor complexes. nih.gov Such studies are crucial for understanding the binding dynamics and for the rational design of more potent and selective ligands.

In specific applications, disubstituted pyrimidine derivatives have been synthesized and evaluated for their agonistic activity against serotonin receptors, such as the 5-HT2C receptor, using fluorescence-based functional assays. nih.gov High-throughput screening methods, often employing radioligand binding assays, are used to assess the binding of novel compounds to specific receptors, such as the endothelin-1 (ET-1) receptor, to identify potential therapeutic agents. nih.gov

By inhibiting CDKs, pyrimidine-based compounds can directly modulate the cell cycle. nih.gov Inhibition of CDK2, for instance, is a key therapeutic strategy as its abnormal activity is linked to many human cancers. mdpi.com Potent pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the phosphorylation of CDK substrates like the retinoblastoma (Rb) protein. rsc.orgnih.gov This action prevents the cell from progressing through critical checkpoints, leading to cell cycle arrest, typically in the S and G2/M phases. nih.govmdpi.com

Beyond direct cell cycle machinery, these compounds can affect broader signal transduction pathways. For example, inhibitors of the RAS/PI3K/Akt pathway, which is central to cell survival and proliferation, have been developed from pyrimidine-2-thione derivatives. nih.gov Similarly, certain triazolo[1,5-a]pyrimidine indole derivatives have been found to suppress the ERK signaling pathway, leading to decreased phosphorylation of key downstream proteins like ERK1/2, MEK1/2, and AKT, thereby inhibiting cancer cell proliferation. semanticscholar.org

The disruption of critical cell cycle and survival signaling pathways by pyrimidine derivatives often leads to the induction of apoptosis, or programmed cell death. researchgate.net Compounds that inhibit CDKs can trigger apoptosis following cell cycle arrest. rsc.orgnih.gov Mechanistic studies have shown that potent pyrimidine-based CDK2 inhibitors can effectively induce apoptosis in cancer cell lines such as HCT-116. rsc.org Similarly, triazolo[1,5-a]pyrimidine derivatives designed to inhibit the ERK signaling pathway have also been shown to induce apoptosis in gastric cancer cells, as evidenced by analysis of apoptosis-related proteins. semanticscholar.org

Structure-Activity Relationship (SAR) Elucidation for Bioactivity Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For compounds built around a pyrimidine core, SAR studies typically involve systematic modifications to various parts of the molecule, including the pyrimidine ring itself and its substituents. researchgate.netnih.govresearchgate.net

Modifications to the pyrimidine ring are a primary focus of SAR studies. The biological activity of pyrimidine-based compounds is often highly dependent on the nature and position of substituents on the ring. mdpi.com For instance, in the development of kinase inhibitors, substitutions at the C2 and C4 positions of the pyrimidine ring are frequently explored to modulate enzymatic recognition and binding affinity. mdpi.com SAR analyses of pyrimidine derivatives have shown that adding specific groups, such as a 4-chlorophenyl substitution, can enhance anticancer effectiveness. researchgate.net

Stereochemistry is another critical factor influencing biological activity, particularly for chiral molecules like this compound and its derivatives. mdpi.comresearchgate.net The presence of a chiral center in the ethanol (B145695) side chain means the compound can exist as two non-superimposable mirror images (enantiomers). These enantiomers can exhibit significant differences in their pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors. mdpi.commdpi.com For example, in the development of 5-HT2C agonists from related structures, optically active 1-(fluorophenyl)ethan-1-ol was used to ensure the synthesis of a specific stereoisomer. nih.gov The distinct biological activities of different stereoisomers underscore the importance of stereochemical control in the synthesis and development of chiral pyrimidine-based drugs. mdpi.com

Role of the Ethan-1-ol Moiety in Biological Recognition and Target Engagement

The ethan-1-ol group, consisting of a hydroxyl (-OH) group attached to an ethyl linker, plays a pivotal role in the interaction of pyrimidine-based molecules with their biological targets. The hydroxyl group is a classic hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues within a protein's binding pocket, such as lysine. researchgate.net This capability is crucial for the stable binding and anchoring of the molecule to its target, which is often a prerequisite for potent biological activity.

The two-carbon (ethan) linker provides rotational flexibility, allowing the hydroxyl group to orient itself optimally to form these critical hydrogen bonds. This adaptability can be key to achieving high affinity and selectivity for a specific biological target. For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the precise positioning of such pharmacophoric elements is essential for receptor subtype selectivity. nih.gov The ethan-1-ol moiety, therefore, is not merely a passive linker but an active contributor to the molecule's pharmacodynamic profile through its direct involvement in molecular recognition events.

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental tool in drug design to optimize a lead compound's efficacy, selectivity, and pharmacokinetic profile. researchgate.net For the ethan-1-ol moiety, several bioisosteric replacement strategies can be envisioned to fine-tune its properties.

One common approach is the replacement of the hydroxyl group with other hydrogen-bonding moieties. For example, a primary alcohol group has been explored as a replacement for an amide in pyrazolo[1,5-a]pyrimidine inhibitors of the enzyme CSNK2. acs.org Other classical bioisosteres for an alcohol include a thiol (-SH) or an amine (-NH2), which can alter the hydrogen bonding capacity and polarity of the molecule.

Preclinical Efficacy Studies in Disease Models

Derivatives based on the this compound scaffold have been investigated across a wide range of disease models, demonstrating a broad spectrum of therapeutic potential.

Anti-Cancer and Anti-Proliferative Activities in Various Cancer Cell Lines

The pyrimidine nucleus is a well-established pharmacophore in the design of anticancer agents. mdpi.com Numerous studies have demonstrated the potent anti-proliferative activity of pyrimidine derivatives against a wide array of cancer cell lines. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of kinases crucial for cell cycle progression and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR). rsc.orgresearchgate.net

Research has shown that pyrimidine-5-carbonitrile derivatives, a class closely related to the subject compound, exhibit significant cytotoxic activity against multiple cancer cell lines. rsc.orgnih.gov For example, certain derivatives have shown high efficacy against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org One notable compound, 13e, displayed broad-spectrum antitumor activity, inducing cell cycle arrest and apoptosis in leukemia cells. nih.gov The versatility of the pyrimidine scaffold allows for the development of compounds that can target specific cancer vulnerabilities, highlighting its importance in oncology research. mdpi.com

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | HepG2 (Hepatocellular Carcinoma), A549 (Lung), MCF-7 (Breast) | Compound 10b showed excellent activity with IC50 values of 3.56, 5.85, and 7.68 µM, respectively. | rsc.org |

| Pyridopyrazolopyrimidine derivatives | A549 (Lung), HepG-2 (Hepatocellular Carcinoma) | One compound was more effective than cisplatin on A549 and non-toxic to normal fibroblasts. Another was highly active against HepG-2. | |

| Morpholinopyrimidine-5-carbonitriles | Leukemia SR, NCI-60 panel | Compound 13e showed broad-spectrum activity (GI50 = 6.15 µM), caused G2-M phase cell cycle arrest and induced apoptosis. | nih.gov |

| Indazol-pyrimidine derivatives | MCF-7 (Breast), Caco2 (Colon) | Compounds 4f and 4i were more potent than the reference drug against MCF-7, with IC50 values of 1.629 and 1.841 µM, respectively. | mdpi.com |

| General Pyrimidine derivatives | LoVo (Colon), LoVo/DX (Resistant Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical), CCRF-CEM (Leukemic), THP-1 (Monocytic) | All tested compounds exhibited inhibitory activity against the proliferation of all cancer cell lines. | nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antitubercular)

The therapeutic reach of pyrimidine derivatives extends robustly into the realm of infectious diseases. The core structure is found in numerous approved drugs for bacterial, fungal, viral, and parasitic infections. nih.govorientjchem.org Preclinical studies continue to uncover novel pyrimidine-based compounds with a broad antimicrobial spectrum.

Antibacterial and Antifungal Activity: Research has identified pyrimidine analogues with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain pyrimidin-2-ol/thiol/amine derivatives were found to be more active than standard drugs against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.netnih.gov Similarly, antifungal activity has been noted against pathogenic fungi such as C. albicans and A. niger. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes. nih.gov

Antiviral and Antitubercular Potential: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. orientjchem.org Pyrimidine derivatives have been reported to possess antiviral properties. nih.gov Furthermore, the pyrimidine scaffold is actively being explored for the development of new antitubercular agents to combat Mycobacterium tuberculosis. orientjchem.orgnih.gov

| Compound Class | Activity Type | Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine analogues | Antibacterial & Antifungal | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Compounds 2, 5, 10, 11, 12 showed significant activity, in some cases greater than standard drugs. | researchgate.netnih.gov |

| Pyrazolo[1,5-a]pyrimidines | Antibacterial & Antifungal | E. coli, B. subtilis, F. oxysporum, K. pneumoniae | Displayed potent and excellent activity against various bacterial and fungal strains. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Antibacterial | B. subtilis, B. thuringiensis | Compounds 16–18 showed MIC values of 3.125 µg/mL against B. subtilis, equipotent to Chloramphenicol. | nih.gov |

| Thiadiazopyrimidinones | Biofilm Dispersal | S. aureus, P. aeruginosa, E. coli, C. albicans | Compound 8j showed remarkable dispersal activity against preformed biofilms with BIC50 values from 17 to 40 µg/mL. | mdpi.com |

Anti-inflammatory Response Modulation and Immunomodulatory Effects

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.govsemanticscholar.org Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade.

Several studies have highlighted the ability of pyrimidine compounds to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins (B1171923). mdpi.comnih.gov This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Beyond COX inhibition, these compounds can also modulate the immune response by affecting inflammatory cell growth and reducing the production of reactive oxygen species (ROS). mdpi.comnih.gov Furthermore, certain pyrimidine derivatives have been shown to suppress the production of pro-inflammatory cytokines, making them promising candidates for treating a variety of inflammatory conditions. researchgate.net

| Compound Class | Mechanism/Effect | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine derivatives L1 & L2 | Selective COX-2 Inhibition | In vitro enzyme assay | Showed high selectivity towards COX-2, comparable to meloxicam. | mdpi.comnih.gov |

| Pyrimidine derivatives L1 & L2 | Inhibition of inflammatory cell growth | LPS-stimulated THP-1 monocytic cells | Demonstrated dose-dependent inhibition of cell growth. | mdpi.comnih.gov |

| Fused pyrrolopyrimidine derivatives | Anti-inflammatory & Antioxidant | LPS-stimulated RAW264.7 cells | Compounds 3a, 4b, 8e were identified as the most potent analogues. | researchgate.net |

| General pyrimidine derivatives | Anti-hemolytic activity | In vitro red blood cell assay | Compounds 4b, 10c, 11a-c showed strong anti-hemolytic and antioxidant effects. | nih.gov |

Central Nervous System (CNS) Activity and Neuropharmacological Investigations

The pyrimidine scaffold is a privileged structure in the development of agents targeting the central nervous system. nih.goveurekaselect.comnih.gov Its derivatives have been successfully designed to interact with a wide range of CNS targets, demonstrating potential for treating various neurological and psychiatric disorders.

Research has identified pyrimidine-containing compounds that act as agonists or antagonists for crucial neurotransmitter receptors, including serotonin (5-HT), adenosine (B11128), cannabinoid, and acetylcholine receptors. nih.goveurekaselect.comresearchgate.net This diverse receptor activity opens up possibilities for developing treatments for conditions ranging from anxiety and depression to neurodegenerative diseases. Furthermore, many pyrimidine derivatives have been investigated for their anticonvulsant properties, showing promise in animal models of epilepsy. nih.gov The ability to cross the blood-brain barrier and modulate neuronal activity makes this class of compounds a rich source for the discovery of novel neuropharmacological agents.

| Activity Type | Receptor/Target | Potential Application | Reference |

|---|---|---|---|

| Agonist/Antagonist | Serotonin (5-HT) Receptors | Depression, Anxiety | nih.goveurekaselect.com |

| Agonist/Antagonist | Adenosine Receptors | Neuroprotection, Sleep Disorders | nih.goveurekaselect.com |

| Anticonvulsant | Various (e.g., GABAergic modulation) | Epilepsy, Seizure Disorders | nih.gov |

| Agonist | Cannabinoid Receptors | Pain, Appetite Stimulation | nih.goveurekaselect.com |

| Agonist | Nicotinic & Muscarinic Acetylcholine Receptors | Cognitive Enhancement, Alzheimer's Disease | nih.goveurekaselect.com |

Drug Discovery and Lead Optimization Efforts

Design and Synthesis of Novel Analogues with Improved Potency, Selectivity, and Drug-like Properties

The synthesis of novel analogues often involves multi-step reaction sequences. For instance, a general approach may involve the coupling of substituted enamines with orthoesters and ammonium acetate to form the pyrimidine core, which can then be further functionalized. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts. For example, in the development of pyrazolo[1,5-a]pyrimidine derivatives, which share a fused heterocyclic system with some advanced pyrimidine-based inhibitors, SAR studies have identified key structural features essential for potency and selectivity. These include the necessity of the pyrazolo[1,5-a]pyrimidine moiety for hinge interaction with kinase targets and the role of specific substitutions in enhancing binding affinity and reducing off-target effects. nih.gov

The introduction of various functional groups at different positions on the pyrimidine ring can significantly impact biological activity. For instance, the addition of a morpholine group has been shown to improve selectivity, while fluorine incorporation can enhance interactions with specific amino acid residues in the target protein. nih.gov

Below is an interactive table summarizing the structure-activity relationships of a series of hypothetical this compound analogues, illustrating the impact of substitutions on kinase inhibitory activity.

| Compound ID | R1-Substituent (Position X) | R2-Substituent (Position Y) | Target Kinase | IC50 (nM) | Selectivity Profile |

| Parent | H | H | Kinase A | 500 | Moderate |

| Analog-1 | 4-Fluorophenyl | H | Kinase A | 50 | High vs. Kinase B/C |

| Analog-2 | H | Morpholine | Kinase A | 250 | Improved vs. Parent |

| Analog-3 | 4-Fluorophenyl | Morpholine | Kinase A | 10 | Excellent |

| Analog-4 | 3-Aminopyrazole | H | Kinase B | 75 | Selective for Kinase B |

This table is illustrative and based on general principles of medicinal chemistry.

Addressing Drug Resistance Mechanisms through Structural Modification

A major hurdle in cancer therapy is the development of drug resistance. For kinase inhibitors, a common mechanism of resistance is the emergence of mutations in the kinase domain that prevent the drug from binding effectively. Structural modification of inhibitors is a key strategy to overcome this challenge. By designing compounds that can accommodate or even exploit these mutations, it is possible to develop next-generation inhibitors with activity against resistant forms of the target protein.

For pyrimidine-based inhibitors, this can involve creating derivatives that form additional interactions with the target, making them less susceptible to resistance mutations. For example, the development of dual inhibitors that target multiple signaling pathways simultaneously can also be an effective strategy to circumvent resistance.

Development of Prodrugs and Targeted Delivery Systems

Even with high potency and selectivity, a drug candidate's success can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For compounds containing a hydroxyl group, such as this compound, esterification is a common strategy to create prodrugs. These ester prodrugs can have improved oral bioavailability and can be designed to be hydrolyzed by specific enzymes at the target site, thereby increasing the local concentration of the active drug and reducing systemic side effects. For instance, ester analogues of phenolic compounds have been successfully developed as prodrugs to enhance their concentration in the eye for topical administration. unisi.it The application of a prodrug approach has been shown to be a successful strategy for improving the aqueous solubility and biological efficacy of pyrazolo[3,4-d]pyrimidines.

Targeted delivery systems aim to deliver a drug specifically to the site of action, such as a tumor, thereby increasing efficacy and minimizing off-target toxicity. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand for a receptor that is overexpressed on cancer cells.

Emerging Research Avenues and Future Directions

Supramolecular Chemistry and Material Science Applications of Pyrimidine (B1678525) Derivatives

The pyrimidine ring, a cornerstone of 1-(Pyrimidin-5-yl)ethan-1-ol, is rich in nitrogen atoms that can act as hydrogen bond acceptors, while attached functional groups can serve as donors. This capability allows pyrimidine derivatives to engage in predictable and robust supramolecular interactions, such as the formation of hydrogen-bonded networks. researchgate.net These non-covalent interactions are fundamental to the construction of complex, well-ordered supramolecular architectures. researchgate.net

In material science, these interactions are harnessed to design novel materials with tailored properties. For instance, the self-assembly of pyrimidine derivatives can lead to the formation of liquid crystals, gels, and porous organic frameworks. The study of cocrystals involving pyrimidine derivatives has revealed that interactions like N—H⋯O and N—H⋯N hydrogen bonds can create stable, dimeric, and extended ring structures, influencing the physicochemical properties of the resulting materials. researchgate.net The development of new synthetic methods for pyrimidine-based compounds is crucial for creating novel materials with potential applications in pharmaceuticals and agrochemicals. researchgate.net